molecular formula C20H18N2O B14718501 (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one CAS No. 22220-22-0

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B14718501
CAS No.: 22220-22-0
M. Wt: 302.4 g/mol
InChI Key: CJOJZKJDJGAAGI-UHFFFAOYSA-N
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Description

The compound “(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one” is an α,β-unsaturated ketimine derivative featuring a naphthalen-2-yl group, a dimethylamino-substituted phenyl ring, and an imino (C=N) linkage. This structure enables extended π-conjugation, which is critical for electronic properties such as charge transfer and nonlinear optical (NLO) activity.

Properties

CAS No.

22220-22-0

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]imino-1-naphthalen-2-ylethanone

InChI

InChI=1S/C20H18N2O/c1-22(2)19-11-9-18(10-12-19)21-14-20(23)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3

InChI Key

CJOJZKJDJGAAGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

The synthesis of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-acetonaphthone. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol, and the process may involve steady-state fluorescence quenching measurements

Chemical Reactions Analysis

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction of this compound with colloidal silver nanoparticles in ethanol and ethylene glycol can lead to fluorescence quenching, indicating dynamic quenching and energy transfer .

Scientific Research Applications

This compound has several scientific research applications due to its unique photophysical properties. It is used in the study of intramolecular charge transfer (ICT) states, which are influenced by solvent polarity and temperature. These properties make it suitable for applications in sensing, organic light-emitting diodes (OLEDs), lasers, and fluorescent dyes . Additionally, the compound’s interaction with different media offers insights into its excited state, making it valuable for research in material science and photophysics.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one involves intramolecular charge transfer (ICT) between the donor and acceptor groups. This charge transfer is influenced by the solvent polarity and the medium’s acidity. The compound’s excited state has a higher dipole moment than its ground state, which is evident from the significant red shift observed in its emission spectrum compared to its absorption spectrum . The interaction with colloidal silver nanoparticles further demonstrates the compound’s dynamic quenching and energy transfer properties.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Analogous Compounds

Compound Name Key Substituents Molecular Formula Key Functional Group Reference
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one Naphthalen-2-yl, dimethylamino-phenyl C₂₀H₁₈N₂O Imino (C=N) -
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one Naphthalen-2-yl, dimethylamino-phenyl C₂₁H₁₉NO Enone (C=O)
(E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 4-Chlorophenyl, dimethylamino-phenyl C₁₇H₁₅ClNO Enone (C=O)
(2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one Thienyl, dimethylamino-phenyl C₁₈H₂₀NOS Enone (C=O)
  • Electronic Properties: The dimethylamino group acts as an electron donor, enhancing intramolecular charge transfer (ICT) in π-conjugated systems. DFT studies on the chalcone analog (C₂₁H₁₉NO) revealed a narrow HOMO-LUMO gap (3.2 eV) and high dipole moment (8.2 Debye), making it suitable for NLO applications .

Biological Activity

The compound (2E)-2-{[4-(dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one, commonly referred to as a Schiff base, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16N2O\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}

Antibacterial Activity

Recent studies have demonstrated that Schiff bases, including the compound , exhibit significant antibacterial properties.

  • Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of protein synthesis and disruption of nucleic acid synthesis. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC values range from 15.625 to 62.5 μM.
    • Against Enterococcus faecalis: MIC values range from 62.5 to 125 μM.
Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Antifungal Activity

The compound has also been evaluated for its antifungal properties.

  • Activity Profile : It exhibits moderate antifungal activity against various fungal strains, although it is less effective than some standard antifungal agents.
Fungal StrainMIC (μg/mL)
Candida albicans31.2
Aspergillus niger62.5

Anticancer Activity

The potential anticancer effects of this Schiff base have been investigated in vitro.

  • Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cell LineIC50 (μM)
MCF-710
A54915

Case Studies

  • Study on Antibacterial Properties : A study published in the MDPI journal highlighted the effectiveness of Schiff bases in combating biofilm formation in MRSA strains. The compound exhibited an MBIC of approximately 62 μg/mL against MRSA biofilms, indicating its potential as a therapeutic agent in treating resistant bacterial infections .
  • Anticancer Research : In a recent investigation into the cytotoxic effects of various Schiff bases, this particular compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for further research in cancer therapeutics .

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